molecular formula C22H22N2O6 B4034301 (2,5-Dimethylpiperazine-1,4-diyl)bis(1,3-benzodioxol-5-ylmethanone)

(2,5-Dimethylpiperazine-1,4-diyl)bis(1,3-benzodioxol-5-ylmethanone)

Cat. No.: B4034301
M. Wt: 410.4 g/mol
InChI Key: HANYOQWDACJADG-UHFFFAOYSA-N
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Description

(2,5-Dimethylpiperazine-1,4-diyl)bis(1,3-benzodioxol-5-ylmethanone) is a useful research compound. Its molecular formula is C22H22N2O6 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-bis(1,3-benzodioxol-5-ylcarbonyl)-2,5-dimethylpiperazine is 410.14778643 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,5-Dimethylpiperazine-1,4-diyl)bis(1,3-benzodioxol-5-ylmethanone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dimethylpiperazine-1,4-diyl)bis(1,3-benzodioxol-5-ylmethanone) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of novel compounds, including those related to "1,4-bis(1,3-benzodioxol-5-ylcarbonyl)-2,5-dimethylpiperazine." For example, Al‐Azmi and Mahmoud (2020) explored the facile synthesis and antimicrobial activities of novel derivatives, showcasing the importance of these compounds in developing antimicrobial agents Al‐Azmi & Mahmoud, 2020. Khan et al. (2020) combined experimental and theoretical approaches to investigate the molecular structure of related benzene derivatives, contributing to a deeper understanding of their geometric and electronic properties Khan et al., 2020.

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular potentials of these compounds have been a significant focus. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing potent bacterial biofilm and MurB inhibitors, highlighting their relevance in addressing bacterial resistance Mekky & Sanad, 2020. Patel et al. (2012) synthesized triazine-based scaffolds with antimycobacterial activity, suggesting their utility in treating tuberculosis Patel et al., 2012.

Corrosion Inhibition

Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, indicating their potential activity as corrosion inhibitors. This work underscores the importance of these compounds in industrial applications, particularly in protecting metals from corrosion Wang et al., 2006.

Pharmaceutical Development

Research has also delved into the structural analysis and reactivity of compounds with potential pharmaceutical applications. Bassi and Scordamaglia (1977) determined the crystal and molecular structure of a model compound, which can provide insights into the development of new materials with specific properties Bassi & Scordamaglia, 1977.

Properties

IUPAC Name

[4-(1,3-benzodioxole-5-carbonyl)-2,5-dimethylpiperazin-1-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-13-9-24(22(26)16-4-6-18-20(8-16)30-12-28-18)14(2)10-23(13)21(25)15-3-5-17-19(7-15)29-11-27-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANYOQWDACJADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,5-Dimethylpiperazine-1,4-diyl)bis(1,3-benzodioxol-5-ylmethanone)
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(2,5-Dimethylpiperazine-1,4-diyl)bis(1,3-benzodioxol-5-ylmethanone)
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(2,5-Dimethylpiperazine-1,4-diyl)bis(1,3-benzodioxol-5-ylmethanone)
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(2,5-Dimethylpiperazine-1,4-diyl)bis(1,3-benzodioxol-5-ylmethanone)
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(2,5-Dimethylpiperazine-1,4-diyl)bis(1,3-benzodioxol-5-ylmethanone)
Reactant of Route 6
(2,5-Dimethylpiperazine-1,4-diyl)bis(1,3-benzodioxol-5-ylmethanone)

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